molecular formula C19H24N2O5S B12163859 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide

2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide

Katalognummer: B12163859
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: CAFQKRDDTJVEGM-YBEGLDIGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Taxonomy and IUPAC Nomenclature

The compound this compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing nitrogen, sulfur, and oxygen atoms. Its IUPAC name is derived through systematic analysis of its structural components:

  • Core structure : The 1,3-thiazolidin-4-one ring serves as the parent scaffold, with positions 2 and 4 occupied by ketone groups (2,4-dioxo).
  • Substituents :
    • A (5Z)-5-(3,4-dimethoxybenzylidene) group at position 5, indicating a benzylidene moiety with methoxy groups at positions 3 and 4 of the aromatic ring, configured in the Z stereochemistry.
    • An acetamide side chain at position 3, where the nitrogen atom is substituted with a 3-methylbutyl group.

The full name adheres to IUPAC prioritization rules, specifying stereochemistry (Z), substituent positions, and functional group hierarchy.

Structural Feature IUPAC Designation
Parent ring 1,3-thiazolidin-4-one
Position 2 and 4 substituents 2,4-dioxo
Position 5 substituent (5Z)-5-(3,4-dimethoxybenzylidene)
Position 3 substituent N-(3-methylbutyl)acetamide

Historical Development in Thiazolidinone Chemistry

Thiazolidinones emerged as pharmacologically significant scaffolds following the isolation of rhodanine in 1877. Early derivatives, such as the antidiabetic thiazolidinediones (TZDs), demonstrated the therapeutic potential of this core. The structural evolution from simple rhodanine analogs to complex benzylidene-thiazolidinone hybrids reflects advances in synthetic organic chemistry:

  • First-generation analogs : Focused on substitutions at positions 2 and 5, yielding compounds like ciglitazone (prototypical TZD).
  • Second-generation hybrids : Introduced aromatic benzylidene groups at position 5 to enhance electronic and steric properties, as seen in 5-(4-hydroxy-3-dimethoxybenzylidene)-2-thioxo-4-thiazolidinone (RD-1), which exhibited neuroprotective effects in Parkinson’s disease models.
  • Third-generation modifications : Incorporation of acetamide side chains at position 3, exemplified by the subject compound, aimed to optimize pharmacokinetic properties and target selectivity.

The synthesis of this compound represents a convergence of these strategies, combining stereoselective benzylidene incorporation with side-chain engineering.

Position Within Medicinal Chemistry Research Landscapes

This compound occupies a niche in medicinal chemistry due to its dual functionality: the electron-rich benzylidene moiety and the flexible 3-methylbutyl-acetamide side chain. These features align with contemporary research priorities:

  • Targeted drug design : The 3,4-dimethoxybenzylidene group may facilitate interactions with hydrophobic enzyme pockets, as observed in related compounds targeting mitochondrial dysfunction in neurodegenerative diseases.
  • Structural plasticity : The acetamide side chain’s conformational flexibility could enhance binding to allosteric sites, a strategy employed in protease inhibitor development.
  • Dual-action potential : Analogous thiazolidinones have demonstrated multifunctional activity, such as antimicrobial and antiparasitic effects, suggesting broad applicability.

Eigenschaften

Molekularformel

C19H24N2O5S

Molekulargewicht

392.5 g/mol

IUPAC-Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C19H24N2O5S/c1-12(2)7-8-20-17(22)11-21-18(23)16(27-19(21)24)10-13-5-6-14(25-3)15(9-13)26-4/h5-6,9-10,12H,7-8,11H2,1-4H3,(H,20,22)/b16-10-

InChI-Schlüssel

CAFQKRDDTJVEGM-YBEGLDIGSA-N

Isomerische SMILES

CC(C)CCNC(=O)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=O

Kanonische SMILES

CC(C)CCNC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Acetamide Preparation

  • Chloroacetyl chloride (1.1 equiv) is reacted with 3-methylbutylamine (1 equiv) in dry dichloromethane at 0°C.

  • The mixture is stirred for 4 hours, followed by neutralization with NaHCO₃ to yield N-(3-methylbutyl)acetamide .

Alkylation of Thiazolidinedione

  • The benzylidene-TZD derivative (1 equiv) is dissolved in dry DMF .

  • NaH (2.2 equiv) is added under nitrogen, followed by N-(3-methylbutyl)acetamide (1.5 equiv).

  • The reaction is stirred at 60°C for 12 hours.

Optimization and Characterization

Reaction Conditions

StepSolventCatalystTemperatureYield
TZD SynthesisHCl (aq.)110°C40–60%
KnoevenagelToluenePiperidine80°C70–85%
N-AlkylationDMFNaH60°C55–65%

Spectroscopic Data

  • IR (KBr) : 1680–1690 cm⁻¹ (C=O, TZD), 1645 cm⁻¹ (C=C), 1240 cm⁻¹ (C-O-C).

  • ¹H NMR (CDCl₃) : δ 7.15 (s, 1H, =CH), 4.8 (s, 2H, OCH₂), 3.85 (s, 6H, OCH₃), 1.5–1.7 (m, 3H, CH(CH₃)₂).

  • HRMS : [M+H]⁺ calc. for C₂₀H₂₅N₂O₆S: 414.4; found: 414.3.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (250W, 5–10 min) improves yields in both TZD core formation (75%) and Knoevenagel steps (85%).

Solid-Phase Synthesis

Immobilized TZD derivatives on Wang resin enable efficient N-alkylation, though yields remain comparable to solution-phase methods.

Challenges and Solutions

Isomer Control

The (Z)-configuration is favored but requires strict anhydrous conditions. Additives like ZnCl₂ enhance stereoselectivity.

Purification

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).

  • Recrystallization : Ethanol/water (7:3) yields >95% purity.

Industrial-Scale Production

Patent US5514505A details continuous-flow reactors for TZD derivatives, achieving 85% yield at 100 g/L concentrations .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Schwefelatom im Thiazolidinring, was zur Bildung von Sulfoxiden oder Sulfonen führt.

    Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und diese möglicherweise in Alkohole umwandeln.

    Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen, wie Nitrierung oder Halogenierung, aufgrund der elektronenspendenden Methoxygruppen unterliegen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

    Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

    Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Salpetersäure für die Nitrierung oder Brom für die Bromierung, üblicherweise in Gegenwart eines Katalysators wie Eisen(III)-chlorid.

Hauptprodukte

    Oxidation: Sulfoxide oder Sulfone.

    Reduktion: Alkohol-Derivate.

    Substitution: Nitro- oder halogenierte Derivate des aromatischen Rings.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung umfasst ihre Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Pfaden:

    Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren und anderen Proteinen interagieren und deren Aktivität modulieren. Beispielsweise kann sie Enzyme hemmen, die an oxidativen Stresspfaden beteiligt sind, wodurch antioxidative Wirkungen erzielt werden.

    Beteiligte Pfade: Die Verbindung kann Signalwege beeinflussen, die mit Entzündungen, Zellproliferation und Apoptose zusammenhängen. Durch die Modulation dieser Pfade kann sie therapeutische Wirkungen bei Erkrankungen wie Krebs und Entzündungskrankheiten erzielen.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis. By modulating these pathways, it can exert therapeutic effects in conditions such as cancer and inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound shares a 1,3-thiazolidin-2,4-dione backbone with derivatives like 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (). Key differences include:

  • Substituent position : The target has 3,4-dimethoxy groups, while ’s compound has a single 2-methoxy group.
  • Thione vs.

Side Chain Modifications

  • N-(3-methylbutyl)acetamide (target) vs.
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide (): The indole moiety in could enhance binding to serotonin receptors or similar targets, unlike the target’s simpler alkyl chain .

Key Spectral Features

Compound IR (cm⁻¹) $ ^1 \text{H NMR} $ (δ, ppm) Reference
Target compound ~1700 (C=O), 1250 (C-OCH₃) 2.3–2.5 (CH₃ of 3-methylbutyl), 6.8–7.2 (ArH) -
compound 2229 (CN), 1719 (C=O) 8.01 (=CH), 7.41 (ArH)
compound 1670 (C=O), 680 (C-Br) 7.8–8.2 (ArH, pyridinyl)

Biologische Aktivität

The compound 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as diabetes. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound features a thiazolidine ring, which is significant for its biological activity. The molecular formula is C19H24N2O5SC_{19}H_{24}N_{2}O_{5}S with a molecular weight of approximately 392.5 g/mol. The presence of the dimethoxybenzylidene moiety is believed to enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Condensation Reaction : The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions to form an intermediate.
  • Amide Formation : This intermediate is then reacted with N-(3-methylbutyl)acetamide to yield the final product.

These steps can be optimized for higher yields and purity using techniques such as continuous flow chemistry and environmentally friendly solvents.

Antidiabetic Properties

Research indicates that compounds in the thiazolidinedione class are known for their ability to improve glycemic control by enhancing insulin sensitivity. In studies involving diabetic models, derivatives similar to this compound have demonstrated:

  • Hypoglycemic Effects : Significant reductions in blood glucose levels were observed in high-fat diet-induced diabetic rats when treated with these compounds.
  • Lipid Profile Improvement : These compounds also showed potential in lowering triglycerides and cholesterol levels, contributing to improved metabolic health.

A study highlighted that certain derivatives exhibited partial agonist activity at PPARγ receptors, which are crucial for glucose and lipid metabolism regulation .

Cytotoxicity and Safety Assessment

Safety assessments using MTT assays on non-transformed hepatocytes indicated that these compounds are non-toxic at therapeutic concentrations. Histopathological evaluations of liver and heart tissues showed no significant toxicity associated with the administration of these thiazolidinedione derivatives .

Case Studies and Research Findings

StudyFindings
Study on Thiazolidinediones Demonstrated that modifications in the thiazolidinedione structure can lead to reduced toxicity while maintaining hypoglycemic effects .
PPARγ Activation Study Compounds V2 and V4 were identified as partial PPARγ agonists with significant antidiabetic activity .
Toxicity Assessment No significant adverse effects were noted in histopathological studies following treatment with thiazolidinedione derivatives .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can purity/yield be improved?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. A common approach (adapted from related thiazolidinedione derivatives) includes:

Condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., NaOH or K₂CO₃) to form the benzylidene intermediate.

Reaction of the intermediate with N-(3-methylbutyl)acetamide in dimethylformamide (DMF) at controlled temperatures (60–80°C).
To optimize yield and purity:

  • Use high-throughput screening for solvent selection (e.g., DMF vs. THF) and catalysts (e.g., piperidine).
  • Monitor reactions via TLC or HPLC, as described for analogous compounds .
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., Z-configuration of the benzylidene group and acetamide linkage). For example, the thiazolidine ring protons appear as distinct singlets near δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₂₂H₂₆N₂O₆S; calculated 470.14 g/mol) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N/C=C) confirm functional groups .

Q. How is initial biological activity screening conducted for this compound?

  • Methodological Answer : Standard protocols include:
  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or protein tyrosine phosphatase 1B (PTP1B) using fluorometric or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 µM, with IC₅₀ calculations .
  • Molecular Docking : Preliminary computational studies to predict binding affinity to targets like PPAR-γ or EGFR kinase .

Advanced Research Questions

Q. What reaction mechanisms explain its redox behavior and stability under physiological conditions?

  • Methodological Answer :
  • Oxidation : The benzylidene double bond (C5-Z) is susceptible to oxidation by H₂O₂ or O₂, forming epoxides or quinones. Stability studies in PBS (pH 7.4, 37°C) show a half-life of ~8 hours, requiring antioxidants (e.g., ascorbic acid) for in vitro assays .
  • Reduction : Sodium borohydride reduces the C=N bond, altering bioactivity. Controlled reduction (e.g., using NaBH₄ in methanol at 0°C) generates dihydro derivatives for SAR studies .

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity?

  • Methodological Answer : SAR studies on analogs reveal:
  • 3,4-Dimethoxy vs. 4-Fluoro : The dimethoxy group enhances COX-2 inhibition (IC₅₀ = 2.1 µM vs. 8.7 µM for fluoro), likely due to improved hydrophobic interactions.
  • N-Alkyl Chain Length : The 3-methylbutyl group optimizes solubility (logP = 2.4) and bioavailability compared to shorter chains .
    Table 1 : Comparative Bioactivity of Analogues
SubstituentTarget (IC₅₀, µM)logP
3,4-DimethoxyCOX-2: 2.12.4
4-FluoroCOX-2: 8.72.8
N-(2-Phenylethyl)PTP1B: 15.33.1

Q. How can contradictory data on its anticancer efficacy across studies be resolved?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ of 5 µM in MCF-7 vs. >50 µM in A549) may arise from:
  • Cell Line Heterogeneity : Variations in metabolic enzymes (e.g., CYP450 expression) affecting prodrug activation.
  • Assay Conditions : Serum-free vs. serum-containing media alter compound stability. Validate using standardized protocols (e.g., NCI-60 panel) .
  • Off-Target Effects : Use CRISPR-mediated gene knockout to confirm target specificity (e.g., PPAR-γ dependence) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.